Methyl 4-fluoro-2-phenethylbenzoate
Description
Methyl 4-fluoro-2-phenethylbenzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with a fluorine atom at the 4-position and a phenethyl group at the 2-position. Fluorinated benzoates are widely explored in pharmaceuticals, agrochemicals, and materials science due to their enhanced stability and bioavailability compared to non-fluorinated analogs .
Properties
Molecular Formula |
C16H15FO2 |
|---|---|
Molecular Weight |
258.29 g/mol |
IUPAC Name |
methyl 4-fluoro-2-(2-phenylethyl)benzoate |
InChI |
InChI=1S/C16H15FO2/c1-19-16(18)15-10-9-14(17)11-13(15)8-7-12-5-3-2-4-6-12/h2-6,9-11H,7-8H2,1H3 |
InChI Key |
LZOFAAFTIWKRLM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)F)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Methyl 4-Fluoro-2-Phenethylbenzoate and Analogues
*Calculated based on standard atomic weights.
Key Observations :
- Substituent Effects: Electron-Withdrawing Groups (EWGs): Fluorine and chlorine at the 4-position enhance electrophilicity and resistance to hydrolysis compared to electron-donating groups (e.g., -OCH₃) . Hydrogen-Bonding Capacity: Compounds with -OH or -NHCOCF₃ groups exhibit higher polarity and solubility in protic solvents, unlike the hydrophobic phenethyl group .
Physicochemical Properties
Table 2: Property Comparison Based on Substituent Trends
| Property | This compound | Methyl 4-Chloro-2-Fluorobenzoate | Methyl 4-Acetyl-2-Fluorobenzoate |
|---|---|---|---|
| Boiling Point | High (estimated >250°C) | Moderate (~200°C) | Moderate (~210°C) |
| Solubility | Low in water, high in organic solvents | Low in water | Moderate in polar aprotic solvents |
| Stability | High (resistant to hydrolysis) | Moderate | Moderate (acetyl may undergo keto-enol tautomerism) |
Notes:
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